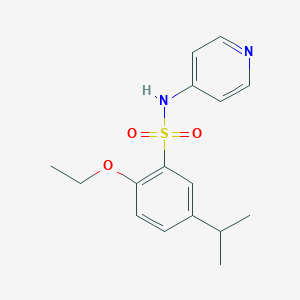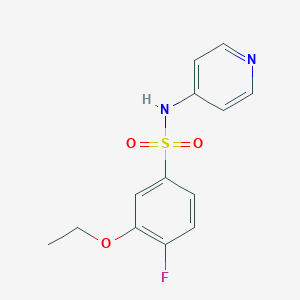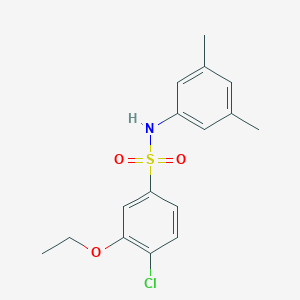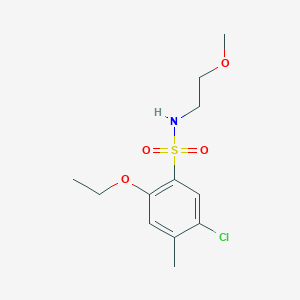![molecular formula C16H12N2O5S B279090 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, also known as CDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CDTA is a versatile molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to inhibit the activity of certain enzymes and to bind to DNA, which could have potential applications in drug discovery and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals, which could have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, including its potential applications in drug discovery and development, materials science, and biomedical research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new synthesis methods and purification techniques could enable the production of larger quantities of this compound for use in research and development.
Synthesemethoden
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid can be synthesized through various methods, including the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of a catalyst. Another method involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of an acid catalyst and a dehydrating agent. The resulting product is then purified through various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and conductivity. In organic electronics, this compound has been studied as a potential material for the fabrication of organic field-effect transistors and other electronic devices.
Eigenschaften
Molekularformel |
C16H12N2O5S |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]terephthalic acid |
InChI |
InChI=1S/C16H12N2O5S/c1-7-8(2)24-14(12(7)6-17)18-13(19)11-5-9(15(20)21)3-4-10(11)16(22)23/h3-5H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
YNFSHIZGROHSEC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

